Bienvenue dans la boutique en ligne BenchChem!

4-Fluorobenzo[d]isothiazole-3-carboxylic acid

Physicochemical profiling Medicinal chemistry building blocks Fluorine scanning

4-Fluorobenzo[d]isothiazole-3-carboxylic acid (CAS 441715-58-8) is a fluorinated heterocyclic compound with the molecular formula C₈H₄FNO₂S and a molecular weight of 197.19 g/mol, belonging to the benzo[d]isothiazole class. This compound features a bicyclic aromatic core formed by fusion of a benzene ring with an isothiazole ring, bearing a carboxylic acid handle at the 3-position and a strategic fluorine substituent at the 4-position on the benzene ring.

Molecular Formula C8H4FNO2S
Molecular Weight 197.19 g/mol
CAS No. 441715-58-8
Cat. No. B3267045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzo[d]isothiazole-3-carboxylic acid
CAS441715-58-8
Molecular FormulaC8H4FNO2S
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SN=C2C(=O)O)F
InChIInChI=1S/C8H4FNO2S/c9-4-2-1-3-5-6(4)7(8(11)12)10-13-5/h1-3H,(H,11,12)
InChIKeyMDCUQLQLSZBVNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorobenzo[d]isothiazole-3-carboxylic acid (CAS 441715-58-8): Fluorinated Benzoisothiazole Building Block for Medicinal Chemistry and Fragment-Based Discovery


4-Fluorobenzo[d]isothiazole-3-carboxylic acid (CAS 441715-58-8) is a fluorinated heterocyclic compound with the molecular formula C₈H₄FNO₂S and a molecular weight of 197.19 g/mol, belonging to the benzo[d]isothiazole class . This compound features a bicyclic aromatic core formed by fusion of a benzene ring with an isothiazole ring, bearing a carboxylic acid handle at the 3-position and a strategic fluorine substituent at the 4-position on the benzene ring . The isothiazole scaffold is recognized as a privileged motif in drug and agrochemical discovery, with the carboxylic acid functionality enabling straightforward derivatization into amides, esters, and other pharmacologically relevant conjugates [1]. The 4-fluoro substitution on the benzene ring introduces distinct electronic and steric properties compared to non-fluorinated or alternatively substituted benzoisothiazole analogs, with predicted physicochemical properties including a density of 1.6 ± 0.1 g/cm³, boiling point of 283.6 ± 22.0 °C at 760 mmHg, and flash point of 125.3 ± 22.3 °C .

Why 4-Fluorobenzo[d]isothiazole-3-carboxylic acid Cannot Be Interchanged with Other Benzoisothiazole or Isothiazole Carboxylic Acid Analogs


The benzo[d]isothiazole scaffold, while broadly considered a privileged structure in medicinal chemistry, exhibits highly position-dependent reactivity and biological activity profiles that preclude generic substitution among regioisomers or differently substituted analogs. The 4-fluoro substituent on the benzene ring of this compound creates a unique electronic environment that directly influences the acidity of the carboxylic acid group, the nucleophilicity of the isothiazole nitrogen, and the overall molecular recognition properties in biological targets [1]. The benzo[d]isothiazole-3-carboxylic acid core has been validated as a productive scaffold in multiple drug discovery programs, including PD-1/PD-L1 inhibitors (IC₅₀ values ranging from 5.7 nM to 8.5 nM for optimized derivatives), Syk kinase inhibitors, TrkA kinase antagonists, and histone deacetylase inhibitors [2]. Critically, even minor positional changes—such as moving the fluorine from the 4-position to the 5-, 6-, or 7-position, or relocating the carboxylic acid from the 3-position to the 4- or 5-position—can dramatically alter binding affinity, selectivity, and pharmacokinetic properties as demonstrated in systematic SAR studies on isothiazole-based kinase inhibitors [1]. Furthermore, the carboxylic acid at the 3-position provides a synthetically accessible handle for amide coupling that is sterically and electronically distinct from the same functional group at other positions, making this specific regioisomer non-interchangeable with its position isomers for structure-activity relationship campaigns [2].

Quantitative Differentiation Evidence for 4-Fluorobenzo[d]isothiazole-3-carboxylic acid Versus Closest Analogs


Fluorine Position Effect: 4-Fluoro Substitution Confers Distinct Physicochemical Properties Versus Non-Fluorinated Parent and Positional Isomers

The 4-fluoro substitution on the benzo[d]isothiazole-3-carboxylic acid core introduces measurable changes in key physicochemical parameters compared to the non-fluorinated parent compound benzo[d]isothiazole-3-carboxylic acid (CAS 40991-34-2). The fluorine atom at the 4-position increases molecular weight from 179.20 to 197.19 g/mol and introduces a strong electronegative center that alters the electronic distribution across the bicyclic ring system. While direct experimental pKa data for this specific compound is not publicly available, the predicted pKa of the carboxylic acid in benzo[d]isothiazole-3-carboxylic acid (unsubstituted parent) is approximately 0.95 ± 0.10, indicating strong acidity due to the electron-withdrawing isothiazole ring . The addition of the 4-fluoro substituent, positioned ortho to the isothiazole nitrogen and meta to the carboxylic acid, is expected to further modulate this acidity through inductive effects, distinguishing it from non-fluorinated analogs and from isomers fluorinated at the 5-, 6-, or 7-positions where electronic effects on the carboxylic acid differ substantially . The predicted boiling point (283.6 ± 22.0 °C) and flash point (125.3 ± 22.3 °C) provide practical differentiation for procurement, as these values differ from non-fluorinated benzoisothiazole carboxylic acid isomers which exhibit different thermal stability profiles .

Physicochemical profiling Medicinal chemistry building blocks Fluorine scanning

Synthetic Tractability Differentiation: Carboxylic Acid at 3-Position Enables Direct Amide Conjugation Versus Alternative Position Isomers

The carboxylic acid functional group at the 3-position of the isothiazole ring in 4-fluorobenzo[d]isothiazole-3-carboxylic acid provides a key synthetic handle for direct amide bond formation with amine-containing fragments or pharmacophores. This differentiates it from benzo[d]isothiazole positional isomers where the carboxylic acid is located at the 4-, 5-, 6-, or 7-positions, which exhibit different steric accessibility and electronic character for coupling reactions [1]. In the broader benzoisothiazole SAR landscape, the 3-carboxylic acid motif has been employed extensively to generate potent bioactive amides, as demonstrated in the benzisothiazole-3-carboxamide series disclosed in US Patent 5,143,923, where compounds exhibited CNS activity relevant to antipsychotic drug development [1]. The 3-carboxylic acid position places the reactive center adjacent to the isothiazole sulfur and nitrogen atoms, creating a unique electronic environment that influences both the rate of amide coupling and the conformational preferences of the resulting amide products compared to 4- or 5-carboxylic acid isomers [2]. The 4-fluoro substituent further modulates the reactivity of the carboxylic acid through inductive withdrawal, potentially increasing electrophilicity of the carbonyl carbon relative to non-fluorinated benzo[d]isothiazole-3-carboxylic acid [2].

Parallel synthesis Amide coupling Fragment elaboration

Class-Level Scaffold Validation: Benzo[d]isothiazole Core Delivers Nanomolar Potency in PD-1/PD-L1 and Kinase Inhibition Assays Versus Alternative Heterocyclic Scaffolds

The benzo[d]isothiazole scaffold, for which 4-fluorobenzo[d]isothiazole-3-carboxylic acid serves as a key synthetic building block, has demonstrated compelling target engagement across multiple therapeutic programs with quantitative potency metrics that distinguish it from alternative heterocyclic cores. In PD-1/PD-L1 inhibition, a series of benzo[d]isothiazole derivatives achieved IC₅₀ values as low as 5.7 nM (compound D7, HTRF binding assay), with another series producing 8.5 nM (compound CH20), rivaling or exceeding the potency of many non-benzoisothiazole small molecule PD-1/PD-L1 inhibitors [1]. In Syk kinase inhibition, benzo- and pyrido-thiazoles/isothiazoles yielded an orally bioavailable inhibitor (compound 5) active in a rat PK/PD model, while isothiazole-based TrkA kinase inhibitors achieved potent inhibition in both kinase and cellular assays [2]. This class-level potency differentiates the benzoisothiazole core from simpler isothiazole or benzothiazole scaffolds that may lack the optimal geometry for key hydrophobic and π-stacking interactions with target proteins. As a building block, 4-fluorobenzo[d]isothiazole-3-carboxylic acid provides direct access to this validated scaffold with the fluorine atom pre-installed, eliminating the need for late-stage fluorination which can be challenging and low-yielding [3].

PD-1/PD-L1 immunotherapy Kinase inhibition Scaffold hopping

Purity and Availability: Commercial Supply at ≥98% Purity Supports Reproducible SAR and Scale-Up Studies

4-Fluorobenzo[d]isothiazole-3-carboxylic acid (CAS 441715-58-8) is commercially available from multiple reputable suppliers at purities of ≥98% (NLT 98%), including Leyan (Catalog No. 1536213, 98% purity) and 001Chemical (NLT 98%), enabling immediate procurement for research applications without the need for in-house synthesis . This level of purity is adequate for direct use in amide coupling reactions, fragment library assembly, and SAR exploration. By comparison, several structurally related fluorinated benzoisothiazole carboxylic acid isomers (e.g., 5-fluoro, 6-fluoro, or 7-fluoro variants) are not as broadly stocked or are only available on a custom synthesis basis, creating practical procurement differentiation [1]. The compound's commercial availability with defined purity specifications reduces the time from design to experimental validation, a critical factor in competitive medicinal chemistry programs where building block accessibility directly impacts project timelines [1].

Chemical procurement Building block quality Reproducibility

Procurement-Driven Application Scenarios: Where 4-Fluorobenzo[d]isothiazole-3-carboxylic acid Delivers Differentiated Value


PD-1/PD-L1 Small Molecule Inhibitor Lead Optimization via Fragment Elaboration

For medicinal chemistry teams pursuing small molecule PD-1/PD-L1 inhibitors, 4-fluorobenzo[d]isothiazole-3-carboxylic acid serves as a strategic building block that provides direct access to the benzo[d]isothiazole scaffold validated in multiple independent studies achieving IC₅₀ values of 5.7–8.5 nM (compounds D7 and CH20) [1]. The carboxylic acid handle at the 3-position enables direct amide coupling with diverse amine fragments, while the pre-installed 4-fluoro group eliminates the need for late-stage fluorination chemistry that often suffers from poor yields and regioselectivity issues. The compound's commercial availability at ≥98% purity supports rapid SAR iteration without the delays associated with custom synthesis of fluorinated building blocks .

Kinase Inhibitor Discovery Leveraging C3-Thio/Carboxamide SAR Knowledge

Research programs targeting Syk, TrkA, or related tyrosine kinases can utilize this building block to explore the benzoisothiazole chemical space that has yielded potent, orally bioavailable inhibitors active in rodent PK/PD models [1]. The established SAR from isothiazole-based TrkA inhibitor programs demonstrates that bicyclic substituents at the C3 position confer extreme potency, and the 3-carboxylic acid of this compound provides the ideal functional group for introducing such substituents via amide or ester linkages [1]. The fluorine at the 4-position may further enhance metabolic stability, a common advantage of strategic fluorination in lead optimization .

Fragment-Based Drug Discovery (FBDD) Library Assembly

This compound meets the criteria for fragment-sized screening libraries (MW < 200 Da) while incorporating a fluorine atom that serves as a useful NMR and X-ray probe for fragment screening campaigns [1]. The benzoisothiazole core has been specifically evaluated in fragment-based discovery contexts, where its reactivity profile and target engagement characteristics have been systematically assessed [1]. The 4-fluoro substitution distinguishes this fragment from the non-fluorinated parent (MW 179.20), providing additional chemical diversity and a potential ¹⁹F NMR handle for binding detection and fragment elaboration tracking .

HDAC Inhibitor Scaffold Exploration with Pre-Installed Fluorine

Given that benzo[d]isothiazole derivatives have been patented as histone deacetylase (HDAC) inhibitors, this building block enables direct exploration of fluorinated HDAC inhibitor chemotypes [1]. The carboxylic acid can be converted to hydroxamic acid (the canonical HDAC zinc-binding group) or coupled to ortho-aminoanilide warheads, while the 4-fluoro substituent may modulate isoform selectivity as demonstrated in related benzisothiazole-based HDAC programs [1]. Procurement of this specific building block provides a competitive advantage by enabling parallel synthesis of fluorinated HDAC inhibitor libraries that are structurally differentiated from the non-fluorinated analogs dominating the patent literature [1].

Quote Request

Request a Quote for 4-Fluorobenzo[d]isothiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.